2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
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Overview
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H18ClN3O2S2 and its molecular weight is 371.9. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
- A study by Iqbal et al. (2017) synthesized derivatives bearing the azinane and 1,3,4-oxadiazole heterocyclic cores, including a compound similar to the one , to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against Gram-negative bacterial strains, with one compound being particularly active against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Antiviral Activity
- Chen et al. (2010) investigated the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, including compounds structurally similar to the one . Some of these compounds demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Potential in Alzheimer’s Disease Treatment
- A study by Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against the acetylcholinesterase enzyme, a target in Alzheimer’s disease therapy (Rehman et al., 2018).
Anticancer Properties
- Another study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for evaluation as anticancer agents. Some compounds showed promising anticancer potential in preliminary tests (Rehman et al., 2018).
Anti-enzymatic Potential
- Nafeesa et al. (2017) synthesized and evaluated different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate for their antibacterial and anti-enzymatic potential. The study found that one of the compounds was a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. A structurally similar compound, 4-[[(1e)-2-(4-chlorophenyl)ethenyl]sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone, has been found to interact withCoagulation factor X
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound are also not well understood. These factors can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c1-2-14-17-18-15(22-14)11-7-9-19(10-8-11)23(20,21)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCBMSDRZMGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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